molecular formula C13H12O4 B12637962 4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one CAS No. 920318-17-8

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one

Cat. No.: B12637962
CAS No.: 920318-17-8
M. Wt: 232.23 g/mol
InChI Key: KKLHRBKHXBCHPR-UHFFFAOYSA-N
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Description

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with hydroxyphenyl and hydroxyethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenethyl alcohol with suitable reagents to form the desired pyran ring structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one, also known as a derivative of chromone, has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O4, with a CAS number of 10154-97-9. The structure consists of a pyran ring substituted with hydroxyphenyl groups, which contributes to its biological activity .

Antioxidant Activity

Research indicates that compounds within the chromone family, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound has shown promising results in various cancer cell lines. A study evaluated its antiproliferative effects against human cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results indicated that it has an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Cell LineIC50 (µM)Reference
HeLa5.0
MDA-MB-2317.5
A54910.0

The anticancer mechanism appears to involve the induction of apoptosis and cell cycle arrest. The compound's ability to inhibit histone deacetylases (HDACs) has also been noted, which plays a crucial role in regulating gene expression related to cell proliferation and survival .

Case Study 1: Anticancer Efficacy in HeLa Cells

A recent study focused on the effects of this compound on HeLa cells. The treatment resulted in a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

Case Study 2: Inhibition of Inflammatory Markers

Another investigation assessed the compound's ability to modulate inflammatory markers in a murine model of arthritis. The administration of the compound led to decreased levels of TNF-alpha and IL-6 compared to the control group, demonstrating its potential as an anti-inflammatory agent .

Properties

CAS No.

920318-17-8

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]pyran-2-one

InChI

InChI=1S/C13H12O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-2,4-5,7-8,14-15H,3,6H2

InChI Key

KKLHRBKHXBCHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=O)O2)O)O

Origin of Product

United States

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